molecular formula C8H5Cl2F3 B1596774 4-(Trifluoromethyl)benzal chloride CAS No. 82510-98-3

4-(Trifluoromethyl)benzal chloride

Cat. No.: B1596774
CAS No.: 82510-98-3
M. Wt: 229.02 g/mol
InChI Key: GDZMMXXMEMTSJY-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzal chloride is a useful research compound. Its molecular formula is C8H5Cl2F3 and its molecular weight is 229.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

4-(Trifluoromethyl)benzal chloride is a significant compound in organic synthesis, particularly in the formation of various pharmaceutical intermediates. Zhou Xiao-rui (2006) elaborated on the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a related compound, via bromination, carboxylation, and chlorination, highlighting its economic value and practical advantages in pharmaceutical contexts (Zhou Xiao-rui, 2006).

Environmental Impact and Biodegradability

The presence and impact of this compound in environmental settings, especially in water bodies, have been a topic of concern. Research on related compounds like benzalkonium chlorides by Pereira and Tagkopoulos (2019) provides insights into the environmental contamination and toxicity of these chemicals. Their study emphasized the need for balanced regulatory actions considering both benefits and risks (Pereira & Tagkopoulos, 2019).

Analytical and Extraction Techniques

This compound has also been utilized in developing analytical techniques. Yan et al. (2015) demonstrated the use of 4-(trifluoromethyl)-benzoyl chloride functionalized magnetic nanoparticles for the extraction and analysis of perfluorinated compounds in traditional Chinese medicine, highlighting its role in enhancing analytical methodologies (Yan et al., 2015).

Catalysis and Chemical Reactions

In the field of catalysis, this compound plays a pivotal role. Yadav and Lande (2005) discussed its application in tri-liquid phase transfer catalysis, focusing on the selective O-alkylation of vanillin with benzyl chloride. This study underscores its effectiveness in improving reaction rates and selectivities in complex chemical reactions (Yadav & Lande, 2005).

Properties

IUPAC Name

1-(dichloromethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c9-7(10)5-1-3-6(4-2-5)8(11,12)13/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZMMXXMEMTSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380498
Record name 1-(Dichloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82510-98-3
Record name 1-(Dichloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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